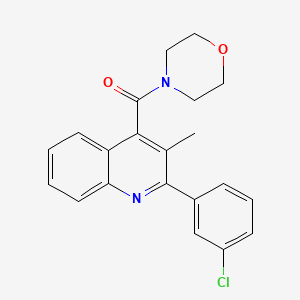
2-(3-chlorophenyl)-3-methyl-4-(4-morpholinylcarbonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, such as the one , often involves the Buchwald–Hartwig amination, starting from aryl/heteroaryl bromoquinolines and heteroarylamines like morpholine. This method provides good yields and demonstrates the versatility of the quinoline scaffold for functionalization (Bonacorso et al., 2018).
Molecular Structure Analysis
Quinoline derivatives are characterized by their complex molecular structures, which include aromatic systems capable of engaging in π-stacking and hydrogen-bonding interactions. These structural features are crucial for their interaction with biological molecules, as seen in DNA binding studies (Bonacorso et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including photochemical reactions under benzophenone sensitization, leading to different structural transformations and the formation of novel compounds (HataNorisuke & OhtsukaRyoichi, 1975). These reactions are influenced by their molecular structure, particularly the positions of substituents on the quinoline ring.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as melting points, boiling points, and solubility, are determined by their molecular structure. The presence of substituents like the morpholinyl group affects these properties, making them important considerations in material science applications.
Chemical Properties Analysis
Quinoline derivatives exhibit a range of chemical properties, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and photophysical properties. The electronic structure of the quinoline core and its substituents significantly influence these properties, affecting their potential applications in various fields (Bonacorso et al., 2018).
Propiedades
IUPAC Name |
[2-(3-chlorophenyl)-3-methylquinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-19(21(25)24-9-11-26-12-10-24)17-7-2-3-8-18(17)23-20(14)15-5-4-6-16(22)13-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEQFAFHPMYPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5312899.png)
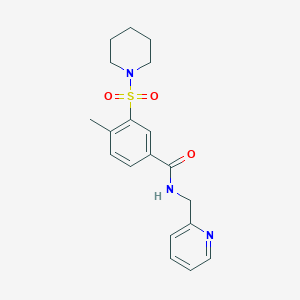
![methyl [4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-2-oxo-1-piperazinyl]acetate](/img/structure/B5312914.png)
![2-methyl-6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5312917.png)
![N'-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B5312926.png)
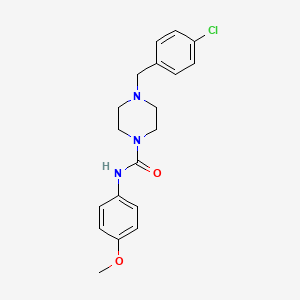

![4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5312940.png)
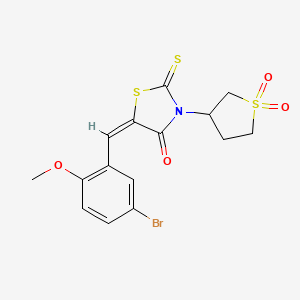
![1-(benzylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5312968.png)
![N,5,7-trimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5312973.png)
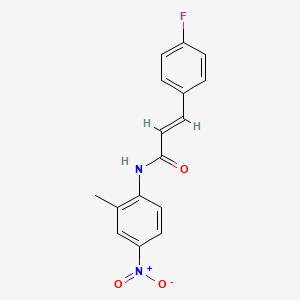
![N-(4-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5312989.png)
![N-[1-(4-sec-butylphenyl)propyl]propanamide](/img/structure/B5313000.png)